molecular formula C15H12N2O B1427148 6-Phenoxyquinolin-4-amine CAS No. 1455193-38-0

6-Phenoxyquinolin-4-amine

Cat. No.: B1427148
CAS No.: 1455193-38-0
M. Wt: 236.27 g/mol
InChI Key: AMINKHDYIRALSJ-UHFFFAOYSA-N
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Description

6-Phenoxyquinolin-4-amine is a quinoline derivative characterized by a phenoxy substituent at the 6-position and an amine group at the 4-position of the quinoline core.

Properties

IUPAC Name

6-phenoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMINKHDYIRALSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=CN=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Phenoxyquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Phenoxyquinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenoxyquinolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with DNA replication in pathogens. The quinoline core structure allows it to intercalate with DNA, disrupting essential biological processes. Additionally, the phenoxy and amino groups enhance its binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Phenoxyquinolin-4-amine with key analogs based on substituents, molecular weight, and key physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
This compound Phenoxy (6), NH₂ (4) C₁₅H₁₂N₂O 236.27 Phenoxy group enhances lipophilicity
6-Methoxy-2-methylquinolin-4-amine Methoxy (6), Methyl (2), NH₂ (4) C₁₁H₁₂N₂O 188.23 Methoxy improves solubility
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Bromo (6), Difluoromethylphenyl (4) C₁₆H₁₂BrF₂N₂ 365.18 Halogenation increases electrophilicity
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine Methoxy (7), Chloro/fluoro (phenyl), Benzyloxy (6) C₂₄H₂₀ClFN₂O₂ 422.89 Bulky substituents enhance kinase binding
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) tert-Butylsulfonyl (6), Indazolyl (4) C₂₀H₂₀FN₅O₂S 429.47 Sulfonyl group improves RIP2 kinase inhibition

Key Observations :

  • Substituent Effects: Phenoxy vs. Methoxy: The phenoxy group in this compound contributes to higher lipophilicity compared to methoxy-substituted analogs (e.g., 6-Methoxy-2-methylquinolin-4-amine), which may influence membrane permeability . Halogenation: Bromo or chloro substituents (e.g., in and ) enhance electrophilicity and binding to hydrophobic enzyme pockets, critical for kinase inhibition . Bulkier Groups: Compounds like GSK583 () incorporate tert-butylsulfonyl groups, which improve selectivity for RIP2 kinase via steric and electronic interactions.

Key Observations :

  • Efficiency : Microwave-assisted synthesis () reduces reaction times (60–120 minutes) compared to traditional reflux methods (16 hours in ).
  • Yield Optimization : Hünig's base in achieves an 83% yield, highlighting the role of base selection in facilitating nucleophilic aromatic substitution.

Key Observations :

  • RIP2 Kinase Inhibition: GSK583’s tert-butylsulfonyl group is critical for sub-nanomolar inhibition, outperforming simpler analogs .
  • Antibacterial Activity : Methoxy and halogen substituents () correlate with enhanced Gram-negative bacterial membrane penetration.

Biological Activity

6-Phenoxyquinolin-4-amine is a member of the quinoline family, which has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a quinoline core with a phenoxy group at the 6-position and an amino group at the 4-position. The presence of these functional groups significantly influences its biological activity.

Biological Activities

1. Anticancer Activity
Research indicates that derivatives of quinoline, including this compound, exhibit strong anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves cell cycle arrest and activation of apoptotic pathways.

2. Antimicrobial Activity
Quinoline derivatives are recognized for their antimicrobial effects. This compound has been evaluated against several bacterial strains, demonstrating significant inhibitory activity.

3. Anti-inflammatory Properties
Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activities of this compound are attributed to its interaction with specific biological targets:

  • Cell Cycle Regulation : Induces G2/M phase arrest in cancer cells.
  • Apoptotic Pathways : Activates caspase cascades leading to programmed cell death.
  • Microbial Inhibition : Interferes with bacterial cell wall synthesis and function.

Case Study 1: Anticancer Efficacy

In a study involving various cancer cell lines (e.g., HL-60, Hep3B), this compound derivatives exhibited IC50 values below 1 μM without affecting normal human cells (IC50 > 50 μM). The compound was shown to disrupt microtubule assembly and induce apoptosis through intrinsic and extrinsic pathways .

Case Study 2: Antimicrobial Activity

An in vivo study assessed the efficacy of this compound in a mouse model infected with C. difficile. Mice treated with the compound showed a 20% increase in survival and a 32% reduction in diarrhea compared to controls over five days .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AnticancerInduces apoptosis; G2/M arrest
AntimicrobialInhibits bacterial growth
Anti-inflammatoryModulates inflammatory pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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